Propyl 2,4-decadienoate
Description
Contextualizing Fatty Acid Esters in Biological Systems
Fatty acid esters are a diverse class of molecules created through the chemical reaction of a fatty acid and an alcohol. nih.gov In biological systems, they are fundamental components of lipids and are involved in a vast array of processes. biorxiv.org Triglycerides, for instance, are esters of fatty acids and glycerol, serving as the primary energy storage molecules in many organisms. biorxiv.org
Beyond their structural and metabolic roles, fatty acid esters are crucial as signaling molecules. They can act as pheromones, which mediate communication between individuals of the same species, and as kairomones, which are detected by a different species and often benefit the receiver. nih.govbiorxiv.org For example, a blend of ten fatty acid esters on the cuticle of honeybee larvae acts as a brood pheromone, regulating the division of labor within the colony. nih.govillinois.edu This same blend also functions as a kairomone, attracting the parasitic mite Varroa destructor. academie-sciences.fr
Overview of Decadienoic Acid Esters as Biological Signaling Molecules
Within the vast family of fatty acid esters, those derived from decadienoic acid have been identified as particularly potent semiochemicals in the insect world. The most extensively studied of these is ethyl (2E,4Z)-2,4-decadienoate, commonly known as the "pear ester." researchgate.netnih.gov This compound is a powerful attractant for both male and female codling moths (Cydia pomonella), a significant pest of pome fruit orchards worldwide. researchgate.netnih.gov The pear ester is a kairomone, as it is a volatile compound released from a food source (pears) that signals its presence to the moth. researchgate.net Research has shown that this ethyl ester can elicit strong electrophysiological responses in the antennae of codling moths and other related tortricid species. oup.comresearchgate.net
The biological activity of decadienoic acid esters is highly dependent on their specific chemical structure, including the length of the alcohol chain and the geometry of the double bonds (stereoisomerism). nih.gov
Research Trajectories for Propyl 2,4-decadienoate
Research into this compound has largely been driven by its structural similarity to the highly attractive ethyl (2E,4Z)-2,4-decadienoate. The primary focus has been on its potential as a kairomonal lure for monitoring and managing codling moth populations. plantprotection.plplantprotection.pl Studies have compared the efficacy of this compound with its ethyl and other analogues to determine the optimal chemical structure for attracting the codling moth. nih.gov
One significant study directly compared the effectiveness of ethyl and propyl (E,Z)-2,4-decadienoates in monitoring codling moths in Bartlett pear orchards. The research explored how different loading doses of these esters in lures affected moth capture rates. The findings indicated that while both esters were effective, their performance varied with the dose used.
Comparative Field Trial of Decadienoate Esters for Codling Moth Monitoring
This table summarizes the findings from a study by Knight and Light (2004) comparing the efficacy of ethyl and propyl (E,Z)-2,4-decadienoates in trapping codling moths in Bartlett pear orchards.
| Ester | Lure Loading Dose | Mean Moths Captured per Trap | Key Finding |
|---|---|---|---|
| Ethyl (E,Z)-2,4-decadienoate | 1 mg | 15.5 | At a 1 mg dose, the ethyl ester was more attractive than the propyl ester. |
| Propyl (E,Z)-2,4-decadienoate | 1 mg | 8.8 | |
| Ethyl (E,Z)-2,4-decadienoate | 10 mg | 29.9 | At a 10 mg dose, both esters showed similar levels of attraction. |
| Propyl (E,Z)-2,4-decadienoate | 10 mg | 28.5 | |
| Ethyl (E,Z)-2,4-decadienoate | 40 mg | 21.9 | At a 40 mg dose, the propyl ester was more attractive than the ethyl ester. |
| Propyl (E,Z)-2,4-decadienoate | 40 mg | 45.4 |
Further research has explored the synthesis of various decadienoic acid esters, including the propyl form, to support these ecological studies. orgsyn.orggoogle.com The synthesis often involves multi-step chemical processes to achieve the correct stereochemistry, which is crucial for biological activity. nih.govorgsyn.org Future research may continue to explore the subtle differences in how insects perceive this compound compared to other related esters and how this can be exploited for more effective and species-specific pest management strategies.
Structure
3D Structure
Properties
CAS No. |
3025-32-9 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
InChI Key |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OCCC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCC |
density |
0.913-0.919 |
physical_description |
colourless to light pale yellow liquid; Bartlett pear aroma |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Occurrence and Natural Biosynthesis of Propyl 2,4 Decadienoate
Distribution in Plant Volatiles
The aroma of many fruits is a complex mixture of volatile organic compounds, with esters often playing a predominant role. Decadienoate esters are key contributors to the scent of several fruit species.
Presence in Pome Fruits
In a study analyzing various pear cultivars, both methyl (E,Z)-2,4-decadienoate and ethyl (E,Z)-2,4-decadienoate were detected, although at low concentrations in some varieties like 'longyuanyangli' and 'Packham'. nih.gov Another study on different pear textures also identified (Z,E)-methyl-2,4-decadienoate and ethyl (E,Z)-2,4-decadienoate as characteristic compounds of P. communis. mdpi.com Research on apple varieties has also noted the presence of decadienoate esters as part of their volatile composition. oup.comcore.ac.uk Field bioassays with various pome fruit volatiles have confirmed the potent attraction of codling moths to ethyl (2E,4Z)-2,4-decadienoate, highlighting its significance as a host plant kairomone. nih.govacs.orgacs.org Further studies have explored the use of both ethyl and propyl (E,Z)-2,4-decadienoates in monitoring codling moths in pear orchards. plantprotection.plplantprotection.pl
Table 1: Occurrence of Decadienoate Esters in Pome Fruits
| Fruit | Compound | Cultivar/Context | Reference(s) |
| Pear | Ethyl (2E,4Z)-2,4-decadienoate | Bartlett | nih.govresearchgate.netperflavory.comchemicalbook.com |
| Pear | Propyl 2,4-decadienoate | General | thegoodscentscompany.comparchem.com |
| Pear | Methyl (E,Z)-2,4-decadienoate | longyuanyangli, Packham | nih.gov |
| Pear | Ethyl (E,Z)-2,4-decadienoate | longyuanyangli, Packham | nih.gov |
| Pear | (Z,E)-methyl-2,4-decadienoate | Louis | mdpi.com |
| Pear | Ethyl (E,Z)-2,4-decadienoate | Nanguoli | mdpi.com |
| Apple | Ethyl (2E,4Z)-2,4-decadienoate | General | oup.com |
| Apple | Decadienoate Esters | General | core.ac.uk |
Identification in Other Fruit Species
Beyond pome fruits, decadienoate esters contribute to the aroma of other fruits. For instance, these esters are found in the volatile profiles of sweet cherries, where they are part of a complex mixture of over 60 compounds including aldehydes, alcohols, and terpenes. cherrytimes.it They are also important in the aroma of kiwifruit, where the balance between esters and other compounds like C6 aldehydes changes during ripening. ashs.org
Microbial Contribution to Decadienoate Production
Microorganisms, particularly yeasts, are known to produce a wide array of volatile compounds, including esters that contribute to the aroma of fermented beverages and can influence insect behavior.
Yeast Volatome Analysis and Related Decadienoate Compounds
Table 2: Decadienoate Esters in Yeast Volatomes
| Yeast Species | Compound | Context | Reference(s) |
| Metschnikowia spp. | Ethyl (2E,4Z)-deca-2,4-dienoate | Volatome analysis | diva-portal.orgasm.org |
| Saccharomyces cerevisiae | Ethyl (2E,4Z)-deca-2,4-dienoate | Volatome analysis | diva-portal.orgasm.org |
| Candida antarctica | Ethyl trans-2,cis-4-decadienoate | Lipase-catalyzed synthesis | researchgate.netresearchgate.netgoogle.com |
Biochemical Pathways of Decadienoate Formation
The biosynthesis of this compound and related esters is intrinsically linked to the metabolism of fatty acids. nih.govhmdb.ca This pathway is a key process in the formation of many fruit aromas.
Role of Fatty Acid Metabolism
The formation of decadienoate esters originates from the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of unsaturated fatty acids like linoleic and linolenic acids. cherrytimes.itnih.govhilarispublisher.com The LOX enzyme catalyzes the formation of hydroperoxides, which are then converted into various volatile compounds, including aldehydes and alcohols. cherrytimes.ithilarispublisher.com These C6 compounds, often described as having a "green" aroma, are precursors to the formation of more complex esters. cherrytimes.ithilarispublisher.com
The activity of LOX and the availability of its fatty acid substrates are crucial factors in determining the volatile profile of a fruit. nih.govacs.org For instance, in tomatoes, the peel, which has higher LOX activity and fatty acid content, produces more fresh, green volatiles. nih.gov In apples, LOX activity is strongly related to the regeneration of volatile compound emission after storage. acs.org Similarly, in kiwifruit, the expression of specific LOX genes is correlated with the production of C6 aldehydes. ashs.org The final step in the formation of this compound involves the esterification of 2,4-decadienoic acid with propanol, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes.
Enzymatic Processes in Biological Systems
The formation of volatile esters like this compound in plants is a multi-step enzymatic process primarily driven by the lipoxygenase (LOX) pathway, which breaks down polyunsaturated fatty acids. researchgate.netnih.govfrontiersin.org This pathway involves a cascade of several key enzymes that convert fatty acids into a variety of volatile compounds, including aldehydes, alcohols, and esters.
The principal substrates for this pathway are linoleic and linolenic acids. mdpi.com The synthesis of this compound proceeds through the following enzymatic reactions:
Lipoxygenase (LOX): This enzyme initiates the pathway by catalyzing the addition of molecular oxygen to polyunsaturated fatty acids like linoleic acid, forming hydroperoxides. frontiersin.org
Hydroperoxide Lyase (HPL): The hydroperoxides are then rapidly cleaved by HPL into short-chain aldehydes. frontiersin.org
Alcohol Dehydrogenase (ADH): These aldehydes are subsequently reduced by ADH to their corresponding alcohols. mdpi.com For the synthesis of this compound, the precursor 2,4-decadienal would be reduced to 2,4-decadien-1-ol. Concurrently, pathways such as the citramalate (B1227619) pathway can lead to the production of short-chain alcohols like 1-propanol (B7761284). nih.gov
Alcohol Acyltransferase (AAT): This is the final and crucial enzyme in the biosynthesis of esters. nih.govnih.gov AAT catalyzes the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA). biorxiv.org In the case of this compound, AAT facilitates the esterification of 1-propanol with 2,4-decadienoyl-CoA.
The specificity of the final ester produced is largely determined by the availability of the alcohol and acyl-CoA precursors and the substrate preference of the specific AAT isozymes present in the fruit tissue. nih.govfrontiersin.org Alcohol acyltransferases are known for their broad substrate specificity, enabling them to utilize various alcohols, including 1-propanol, and a range of acyl-CoAs to generate a diverse array of volatile esters. frontiersin.orgfrontiersin.orgacs.org The production of propyl esters in pears suggests that the necessary precursor, 1-propanol, is available for the AAT enzyme to act upon, leading to the formation of compounds like this compound. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Function in the Pathway |
|---|---|
| Lipoxygenase (LOX) | Converts polyunsaturated fatty acids into hydroperoxides. |
| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form aldehydes. |
| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to their corresponding alcohols. |
Table 2: Natural Occurrence of this compound
| Source | Species |
|---|---|
| Pear Fruit | Pyrus communis |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-propanol |
| 2,4-decadien-1-ol |
| 2,4-decadienal |
| 2,4-decadienoyl-CoA |
| Linoleic acid |
| Linolenic acid |
Biological Activity and Chemical Ecological Roles of Propyl 2,4 Decadienoate
Kairomonal Function in Insect-Plant Interactions
The most well-documented kairomonal function of decadienoate esters is their role in mediating interactions between phytophagous insects and their host plants. These volatile organic compounds, often released by ripe fruits, serve as powerful attractants for insects seeking resources for feeding and oviposition.
Propyl (E,Z)-2,4-decadienoate and its ethyl analogue are potent kairomone attractants for both sexes of the codling moth, Cydia pomonella, a major pest of pome fruits worldwide researchgate.netentsocbc.ca. The ethyl ester, often referred to as the "pear ester," is a key volatile compound isolated from ripe Bartlett pears and has been shown to be a species-specific and highly effective attractant for adult codling moths fmach.itresearchgate.net. This kairomone is attractive to the moths in various orchard settings, including apple and walnut groves researchgate.net. Lures containing these decadienoate esters are utilized in monitoring programs to track the flight patterns and population levels of both male and female moths researchgate.net.
The kairomonal attraction of decadienoates is not limited to a single sex. Both male and female codling moths, including virgin and mated females, are drawn to these compounds researchgate.net. This broad attraction makes these kairomones valuable tools for monitoring the activity of the entire adult population, unlike sex pheromones which typically only attract males researchgate.net.
In addition to attracting adult moths, these compounds also influence the behavior of larval stages. Ethyl (2E,4Z)-2,4-decadienoate has been identified as a potent attractant for codling moth larvae researchgate.netusda.gov. Research has shown that the presence of pear ester can impact the behavior of newly-hatched larvae, leading to a reduction in their ability to enter and damage fruit researchgate.net. In some instances, the pear ester can disrupt the host-location behavior of larvae fmach.it. Furthermore, studies have indicated that ethyl (E,Z)-2,4-decadienoate can stimulate oviposition in female codling moths under laboratory conditions usda.gov.
Electrophysiological studies have provided insight into the perception of decadienoates by insects. Electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to olfactory stimuli, has been used to study the sensitivity of Cydia pomonella to these compounds.
EAG recordings have demonstrated that the antennae of both male and female codling moths respond to ethyl (E,Z)-2,4-decadienoate researchgate.netfmach.it. The responses are typically dose-dependent, meaning that higher concentrations of the chemical elicit a stronger antennal response nih.gov. Interestingly, while female moths are generally less sensitive to the male-produced sex pheromone, they exhibit a similar level of response to higher doses of the pear ester when compared to males researchgate.netfmach.it. Single-cell recording studies have further revealed the presence of specific olfactory cells on the antennae that respond to ethyl (E,Z)-2,4-decadienoate, as well as cells that can respond to both the kairomone and the sex pheromone researchgate.netfmach.it.
Structure-Activity Relationship (SAR) Studies
The biological activity of decadienoate esters is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how variations in the alkyl group and the stereochemistry of the double bonds affect the attractiveness of these compounds to insects like the codling moth.
The length and structure of the alkyl ester group significantly influence the kairomonal potency of 2,4-decadienoates. Field trials have compared the attractiveness of various alkyl esters of (2E,4Z)-2,4-decadienoic acid to the codling moth.
One study found that the ethyl ester was more attractive than the propyl, methyl, butyl, and hexyl analogues, indicating a high degree of specificity in the moth's olfactory response usda.gov. However, other research has shown that under certain conditions, the propyl and ethyl esters can have comparable effectiveness. For example, a study using high-dose lures found no significant difference in the total moth catch between traps baited with 40.0 mg of the propyl ester and those baited with 40.0 mg of the ethyl ester researchgate.netentsocbc.ca. Both of these high-dose lures were more effective than a lower-dose (3.0 mg) ethyl ester lure researchgate.net.
Table 1: Comparison of Codling Moth Capture with Propyl and Ethyl (E,Z)-2,4-decadienoate Lures
| Lure Compound | Lure Loading (mg) | Mean Male Catch (± SE) | Mean Female Catch (± SE) | Mean Total Catch (± SE) |
| Propyl (E,Z)-2,4-decadienoate | 1.0 | 2.3 ± 0.6 | 0.8 ± 0.3 | 3.1 ± 0.6 |
| Propyl (E,Z)-2,4-decadienoate | 10.0 | 2.4 ± 0.4 | 0.2 ± 0.1 | 2.6 ± 0.4 |
| Ethyl (E,Z)-2,4-decadienoate | 3.0 | 3.5 ± 0.7 | 0.2 ± 0.1 | 3.7 ± 0.6 |
Data adapted from a study conducted in 'Bartlett' pear orchards.
The geometric configuration of the double bonds in the decadienoate chain is critical for its biological activity. The natural pear ester possesses the (2E,4Z) configuration. Research has demonstrated that codling moths are highly selective for this specific stereoisomer.
Structure-activity tests have revealed that the (E,Z) geometric isomers of the 2,4-decadienoic acid ester series are significantly more attractive to Cydia pomonella than their corresponding (E,E) isomers usda.gov. This high degree of stereospecificity underscores the precise nature of the interaction between the kairomone and the insect's olfactory receptors.
Interspecific Chemical Communication
Interspecific chemical communication involves the exchange of chemical signals between individuals of different species. Propyl 2,4-decadienoate serves as a classic example of a kairomone, mediating interactions between plants and insects.
Multitrophic interactions involve more than two trophic levels, such as a plant, the herbivore that feeds on it, and the predator or parasitoid that attacks the herbivore. Volatile compounds released by plants are crucial cues in these complex systems. While this compound is well-established as a kairomone that attracts the herbivorous codling moth to its host plants (a plant-insect interaction), its role in attracting the third trophic level is an area of ongoing research.
For instance, parasitoids, which are natural enemies of herbivores, often exploit the chemical cues of their hosts' food to locate them. Specialist parasitoids of fruit-infesting insects like the apple maggot fly (Rhagoletis pomonella) and the codling moth are known to be attracted to the odors of the host fruit. This suggests a classic multitrophic interaction where the plant volatile (the fruit odor) not only attracts the herbivore but also the herbivore's natural enemy. While specific studies focusing solely on this compound's role in attracting parasitoids are limited, its presence as a key component of fruit aroma implicates it in these complex ecological networks. The parasitoid essentially "eavesdrops" on the chemical communication between the plant and the herbivore to find its prey.
Synergistic Interactions with Co-occurring Volatiles
The effectiveness of a single chemical cue like this compound can be significantly altered by the presence of other volatile compounds in the environment. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
Research has demonstrated that the kairomonal attraction of codling moths to pear esters, including this compound, is significantly enhanced when presented as part of a more complex blend of volatiles. Host plants like apples and pears release a wide array of compounds, and insects have evolved to respond to specific ratios and combinations of these chemicals, which provide a more reliable signal for host identification. The addition of other general plant volatiles to a this compound lure can make it more potent and attractive than the single compound alone.
Specific compounds have been identified that act as powerful synergists for pear esters in attracting the codling moth.
Acetic Acid: The addition of acetic acid to lures baited with pear ester has been shown to significantly increase the capture of both male and female codling moths. Acetic acid is a common fermentation volatile, and its presence may signal a mature or ripening fruit, which is an ideal resource for the moth.
Apple Volatiles: A blend of volatiles identified from apples can synergize the response of codling moths to pear ester. When certain EAD-active compounds (compounds that elicit a response from the insect's antenna) from apples are added to the pear ester, the attraction of female moths is particularly enhanced.
The table below summarizes key synergistic components that enhance the kairomonal effect of pear esters like this compound on the codling moth, Cydia pomonella.
| Synergistic Compound/Blend | Observed Effect |
|---|---|
| Acetic Acid | Significantly increases total moth capture, including both males and females. |
| Apple Volatile Blend | Significantly increases the number of males attracted and enhances the capture of females. |
| (E,E)-α-Farnesene | Enhances the efficacy for attracting female codling moths when added in a binary mixture. |
| Decanal | Enhances the efficacy for attracting female codling moths when added in a binary mixture. |
Molecular Mechanisms of Receptor Interaction (e.g., Odorant Receptors)
The perception of volatile chemical cues like this compound by an insect begins at the molecular level, with the binding of the odorant molecule to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae.
While direct studies on the specific receptor for this compound are not widely available, extensive research on the closely related ethyl (E,Z)-2,4-decadienoate provides significant insight. The codling moth odorant receptor CpomOR3 has been identified as being specifically tuned to detect the pear ester. Given the structural similarity and comparable biological activity of the propyl and ethyl esters, it is highly probable that this compound also binds to and activates the CpomOR3 receptor, or a very similar one.
The binding of an odorant like this compound to its specific OR is thought to induce a conformational change in the receptor protein. This change initiates a signal transduction cascade within the neuron, ultimately leading to the generation of an electrical signal that is sent to the insect's brain. The brain then integrates signals from various ORs to interpret the odor and elicit a corresponding behavioral response, such as flying upwind toward the source of the kairomone. The specificity of this interaction—one or a few receptors responding to a particular compound—is fundamental to the insect's ability to distinguish its host plant from the myriad of other scents in its environment.
Research Applications in Insect Pest Management
Development of Monitoring Tools for Agricultural Pests
Accurate monitoring of pest populations is a cornerstone of effective integrated pest management (IPM). Propyl 2,4-decadienoate has been instrumental in the development of advanced monitoring tools that provide crucial data on pest presence, abundance, and activity.
Research has focused on optimizing lure formulations containing this compound to accurately assess pest populations. Studies have evaluated the efficacy of different lure loadings and compared them with other attractants.
In field trials conducted in 'Bartlett' pear orchards, gray halobutyl septa were loaded with varying doses of propyl (E,Z)-2,4-decadienoate and its ethyl ester counterpart, ethyl (E,Z)-2,4-decadienoate. The objective was to determine the optimal loading to maximize the capture of both male and female codling moths. One study found that increasing the lure loading to 40.0 mg of either the ethyl or propyl ester significantly increased the catch of male and total moths in some experiments. entsocbc.caresearchgate.net However, other tests with the ethyl ester showed no significant difference in total moth catch in traps baited with 0.1, 1.0, 3.0, or 10.0 mg compared to 40.0 mg lures. entsocbc.caresearchgate.net
| Lure Compound | Loading (mg) | Mean Male Catch (± SE) | Mean Female Catch (± SE) | Mean Total Catch (± SE) |
|---|---|---|---|---|
| Propyl (E,Z)-2,4-decadienoate | 1.0 | 2.3 ± 0.6 | 0.8 ± 0.3 | 3.1 ± 0.6 |
| Propyl (E,Z)-2,4-decadienoate | 10.0 | 2.4 ± 0.4 | 0.2 ± 0.1 | 2.6 ± 0.4 |
| Ethyl (E,Z)-2,4-decadienoate | 3.0 | 3.5 ± 0.7 | 0.2 ± 0.1 | 3.7 ± 0.6 |
The effectiveness of this compound lures has been rigorously evaluated in various field studies. These studies often compare the performance of these kairomone lures against standard sex pheromone lures.
In 'Bartlett' pear orchards with moderate to high codling moth populations, it was found that 40.0 mg lures of both ethyl and propyl (E,Z)-2,4-decadienoate were more effective than a 3.0 mg ethyl ester lure. entsocbc.caresearchgate.net Their performance in detecting the start of the codling moth's spring flight was comparable to that of sex pheromone lures. entsocbc.caresearchgate.net Notably, there was no significant difference in moth catch between the 40.0 mg propyl and ethyl ester lures. entsocbc.caresearchgate.net However, in general, kairomone lures tended to catch significantly fewer moths than sex pheromone lures. entsocbc.caresearchgate.net
A key advantage of lures containing this compound and its ethyl ester is their ability to attract both sexes of the codling moth. entsocbc.ca This provides a more comprehensive assessment of the population, including the timing of female emergence and activity, which is crucial for making informed pest management decisions. entsocbc.ca
| Lure Type | Loading (mg) | Relative Efficacy in Detecting First Flight |
|---|---|---|
| Propyl (E,Z)-2,4-decadienoate | 40.0 | Comparable to Sex Pheromone Lure |
| Ethyl (E,Z)-2,4-decadienoate | 40.0 | Comparable to Sex Pheromone Lure |
| Ethyl (E,Z)-2,4-decadienoate | 3.0 | Less Effective |
Augmentation of Pest Control Strategies
Beyond monitoring, this compound and related compounds are being explored to directly enhance the effectiveness of pest control measures.
Research into the ethyl ester of 2,4-decadienoic acid has shown its potential as a kairomonal spray adjuvant to enhance the efficacy of insecticides against codling moth larvae. nih.gov The application of a microencapsulated formulation of ethyl (2E,4Z)-2,4-decadienoate (PE-MEC) concurrently with insecticides may increase the wandering behavior of neonate larvae on foliage. nih.gov This disruption of host-finding behavior can lead to prolonged exposure to the insecticide, thereby enhancing mortality. nih.gov The pear-derived kairomone has been found to evoke attraction and arrestment in codling moth larvae, which can be leveraged to improve the performance of larvicidal insecticides. nih.govresearchgate.net
To prolong the effectiveness of kairomones like ethyl 2,4-decadienoate in the field, microencapsulation technologies have been developed. A microencapsulated formulation of pear ester (PE-MEC) has been characterized for its potential in pest control. nih.gov
The microcapsules in this formulation ranged in diameter from 2 to 14 micrometers, with a majority (68%) being 2-3 micrometers in size. nih.gov The concentration of these microcapsules in a field spray solution averaged 259,000 capsules per milliliter. nih.gov Headspace analysis revealed that the emission of the pear ester from the microcapsules followed a first-order power decay, and neonate larvae were responsive to applications that had aged for up to 14 days. nih.gov This sustained release mechanism is crucial for extending the window of enhanced insecticide efficacy.
| Parameter | Value |
|---|---|
| Microcapsule Diameter Range | 2 - 14 µm |
| Predominant Microcapsule Diameter | 2 - 3 µm (68% of capsules) |
| Average Microcapsule Concentration in Spray Solution | 25.9 x 10⁴ capsules/mL |
| Emission Kinetics | First-order power decay |
| Duration of Larval Response | Up to 14 days post-application |
The use of this compound and its ethyl ester is a valuable component of Integrated Pest Management (IPM) programs, particularly in orchards utilizing mating disruption for codling moth control. In such environments, traditional sex pheromone traps can be less effective due to the high concentration of synthetic pheromones in the air. entsocbc.ca
Kairomone-baited traps, which are not significantly affected by the application of sex pheromones, offer a reliable method for monitoring codling moth populations in these settings. entsocbc.ca This allows growers to accurately assess pest pressure and make more informed decisions about the need for and timing of supplemental insecticide applications. By providing a clearer picture of both male and female moth activity, these monitoring tools help to ensure that control measures are applied only when necessary, a core principle of IPM that aims to minimize economic and environmental costs. slu.se
Selectivity Towards Target Pests vs. Non-Target Organisms
The selectivity of a pest management tool is a critical factor in its integration into sustainable and ecologically sound agricultural practices. This compound, primarily utilized as a kairomonal attractant for the codling moth (Cydia pomonella), demonstrates a degree of specificity that is advantageous for targeted monitoring. However, its effects on non-target organisms, including other insects and beneficial species, are not yet fully understood, with current research indicating a range of interactions from attraction to adverse effects.
Detailed research findings indicate that the attractant is not exclusively specific to the codling moth. Field studies and technical reports have documented the attraction of several other insect species to lures containing pear esters like propyl and the more commonly studied ethyl 2,4-decadienoate. This suggests that while it is a potent attractant for the target pest, its olfactory appeal extends to a limited number of other species, some of which are also considered agricultural pests.
A 2024 technical report on pear ester highlighted several instances of non-target attraction. For example, yellowjackets (Vespula vidua and V. pennsylvanica) have been observed to be drawn to pear ester lures, particularly at higher concentrations usda.gov. The same report noted that certain stink bug species are also attracted, which is of interest as this compound is structurally similar to the sex pheromone of the stink bug Euschistus conspersus usda.gov.
Furthermore, the attractant has been shown to lure other lepidopteran pests. The green budmoth (Hedya nubiferana), and the chestnut tortricids Cydia fagiglandana and Cydia splendana, have all been captured in traps baited with pear ester usda.govresearchgate.net. The oriental fruit moth (Grapholita molesta) is another pest that is attracted to pear ester in apple and pear orchards, but notably not in peach orchards usda.gov. Conversely, the same research indicated that lures with a 10 mg load of pear ester did not attract eight other common lepidopteran pest species, suggesting a degree of selectivity within this insect order usda.gov.
While the attraction of other pest species can be a confounding factor in monitoring programs, the impact on beneficial, non-target organisms is a more significant concern for integrated pest management (IPM) strategies. Data on this aspect is sparse, but some studies have raised concerns. The 2024 technical report also cited research that found pear ester solutions, when ingested, were toxic to paper wasps (Polistes dominula), with a percentage of wasps experiencing mortality or paralysis usda.gov. This finding underscores the need for further investigation into the physiological effects of this compound on beneficial predators and parasitoids.
Currently, there is a notable lack of published research on the effects of this compound on a broader range of beneficial insects, such as lacewings, lady beetles, predatory mites, and parasitic wasps like Trichogramma species, which are vital for natural pest control. Similarly, the impact on pollinators, such as native bees and honey bees, has not been extensively studied in the context of its use as a lure in agricultural settings. While some studies have explored the attraction of honey bees to general pear volatiles, specific data on their interaction with concentrated this compound lures is wanting mdpi.com. The absence of comprehensive bycatch studies from traps baited with this compound makes it difficult to fully assess its ecological footprint.
The following table summarizes the known responses of various insect species to pear ester lures based on available research.
| Organism | Common Name | Family | Order | Response to Pear Ester | Reference |
|---|---|---|---|---|---|
| Cydia pomonella | Codling Moth | Tortricidae | Lepidoptera | Attraction (Target Pest) | researchgate.netoregonstate.edu |
| Vespula vidua, V. pennsylvanica | Yellowjackets | Vespidae | Hymenoptera | Attraction | usda.gov |
| Euschistus conspersus | Consperse Stink Bug | Pentatomidae | Hemiptera | Attraction (structurally similar pheromone) | usda.gov |
| Hedya nubiferana | Green Budmoth | Tortricidae | Lepidoptera | Attraction | usda.govresearchgate.net |
| Cydia fagiglandana | Chestnut Tortricid | Tortricidae | Lepidoptera | Attraction | usda.govresearchgate.net |
| Cydia splendana | Chestnut Tortricid | Tortricidae | Lepidoptera | Attraction | usda.govresearchgate.net |
| Grapholita molesta | Oriental Fruit Moth | Tortricidae | Lepidoptera | Attraction (in apple and pear) | usda.gov |
| Polistes dominula | Paper Wasp | Vespidae | Hymenoptera | Toxicity (upon ingestion) | usda.gov |
Future Research Directions and Unexplored Avenues for Propyl 2,4 Decadienoate
Further Elucidating Molecular Mechanisms of Receptor Interaction
A significant frontier in understanding the biological activity of Propyl 2,4-decadienoate lies in deciphering the precise molecular mechanisms governing its interaction with olfactory receptors. While it is known to be a potent kairomone for several insect species, particularly the codling moth (Cydia pomonella), the specific receptors and the subsequent signaling pathways are not fully characterized.
Future research should focus on identifying and characterizing the specific odorant receptors (ORs) that bind to this compound in target insect species. Studies on the closely related ethyl (E,Z)-2,4-decadienoate, commonly known as pear ester, have revealed that the olfactory receptor CpomOR3 in the codling moth is responsive to this compound. It is highly probable that a similar or identical receptor is involved in the detection of this compound.
Advanced techniques such as single-sensillum recording, coupled with heterologous expression of candidate ORs in systems like Xenopus oocytes or human embryonic kidney cells, can be employed to screen for and confirm the specific receptors for this compound. Once identified, computational modeling and site-directed mutagenesis can be used to map the binding pocket and identify key amino acid residues involved in the ligand-receptor interaction. A deeper understanding of these molecular interactions will be instrumental in designing more specific and effective pest management strategies.
| Research Approach | Objective | Potential Outcome |
| Single-Sensillum Recording | Identify olfactory sensory neurons that respond to this compound. | Pinpoint the specific sensilla type and neuron class involved in detection. |
| Heterologous Expression | Functionally characterize candidate odorant receptors. | Confirm the specific OR(s) that bind to this compound. |
| Computational Modeling | Predict the binding mode of this compound with its receptor. | Guide site-directed mutagenesis studies to validate key interactions. |
| Site-Directed Mutagenesis | Identify critical amino acid residues for ligand binding. | Elucidate the structural basis of receptor specificity and sensitivity. |
Investigation of Broader Ecological Functions Across Diverse Ecosystems
The current understanding of the ecological role of this compound is predominantly confined to its function as a kairomone in agricultural ecosystems, particularly in pear and apple orchards. researchgate.net However, the natural occurrence of this compound and its ethyl ester counterpart in a variety of fruits, including quince and grapes, suggests a more widespread ecological significance. thegoodscentscompany.comvigon.com
Future investigations should aim to explore the presence and function of this compound in a broader range of ecosystems, both natural and managed. This includes identifying other plant species that produce this compound and understanding its role in their interactions with both herbivores and beneficial organisms, such as pollinators and predators of herbivores. For instance, electroantennographic studies have shown that various tortricid moth species beyond the codling moth can detect the related ethyl ester, indicating a wider range of insect species may be influenced by these compounds. oup.comnih.govresearchgate.net
Furthermore, the potential role of this compound as an allelochemical, influencing the growth and development of neighboring plants or soil microorganisms, is a completely unexplored avenue. Research in this area could reveal novel ecological functions and potential applications in sustainable agriculture, such as in companion planting or as a natural herbicide or soil amendment.
Advancements in Sustainable Synthesis and Production Methodologies
The current industrial production of flavor and fragrance compounds often relies on chemical synthesis methods that may not align with the principles of green chemistry. Future research into this compound should prioritize the development of sustainable and environmentally benign synthesis and production methodologies.
Biocatalysis, particularly the use of lipases, presents a promising alternative for the synthesis of esters like this compound. begellhouse.comresearchgate.netscielo.br Lipase-catalyzed esterification and transesterification reactions can be conducted under mild conditions, often in solvent-free systems or green solvents, leading to high product purity and reduced environmental impact. nih.govbegellhouse.com The products of such enzymatic synthesis are also often considered "natural," which is a significant advantage in the food and cosmetic industries. researchgate.netchimia.ch
Future research should focus on screening for and engineering lipases with high specificity and efficiency for the synthesis of this compound. Immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. Additionally, exploring the biosynthesis of this compound in microorganisms or plant cell cultures could provide a completely renewable production route. The development of greener chemical synthesis routes, such as those utilizing cross-dehydrogenative coupling with oxygen as the sole oxidant, also warrants investigation for a more sustainable chemical industry. labmanager.com
| Synthesis Method | Key Advantages | Research Focus |
| Lipase-Catalyzed Esterification | Mild reaction conditions, high selectivity, "natural" product label. researchgate.netscielo.br | Screening for highly active and stable lipases, enzyme immobilization. |
| Microbial Fermentation | Utilization of renewable feedstocks, potential for large-scale production. | Metabolic engineering of microbial strains for optimized production. |
| Plant Cell Culture | Direct production of the natural compound. | Optimization of culture conditions and extraction methods. |
| Green Chemical Synthesis | Reduced waste, use of non-toxic reagents and solvents. the-gist.org | Development of novel catalytic systems and reaction pathways. nih.govrsc.org |
Development of Novel Formulations for Targeted Biological Applications
The primary application of this compound to date has been in lures for monitoring insect pest populations. researchgate.net However, there is significant potential for the development of novel formulations that can expand its utility in pest management and other biological applications.
Controlled-release technologies are crucial for optimizing the performance of semiochemicals in the field. researchgate.netusda.govsemanticscholar.org Future research should explore various formulation strategies for this compound, such as microencapsulation, nanoformulations, and incorporation into biodegradable polymer matrices. nih.govciac.jl.cn A study on the microencapsulation of the related ethyl ester demonstrated that such formulations can enhance the efficacy of insecticides by prolonging the exposure of larvae to the treatment. nih.govresearchgate.netacs.orgpherobase.com These formulations can protect the compound from environmental degradation and ensure a sustained release over time, improving its effectiveness and reducing the frequency of application.
Beyond its role as an attractant, there is potential to use this compound as a biopesticide. By disrupting the host-finding behavior of insect larvae, formulations of this compound could be used to protect crops directly. researchgate.net Investigating the sublethal effects of this compound on insect behavior and physiology could reveal new avenues for pest control that are more environmentally friendly than conventional insecticides. Furthermore, exploring its potential antimicrobial or antifungal properties could open up entirely new applications in food preservation and medicine.
Q & A
Basic Research Questions
Q. How is Propyl 2,4-decadienoate synthesized and characterized in laboratory settings?
- Methodological Answer : this compound is synthesized via esterification of 2,4-decadienoic acid with propanol under acid catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to verify purity and isomer ratios (e.g., E,Z vs. E,E configurations). Retention indices on polar columns (e.g., DB-WAX) are critical for distinguishing isomers .
Q. What analytical techniques are used to quantify this compound in environmental samples?
- Methodological Answer : GC coupled with flame ionization detection (FID) or MS is standard. A DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) with a temperature gradient (50°C to 250°C at 5°C/min) resolves this compound from co-eluting compounds. Quantification uses external calibration curves with deuterated internal standards (e.g., d₃-propyl esters) to correct for matrix effects .
Q. What are the standard protocols for preparing and storing this compound solutions?
- Methodological Answer : Prepare stock solutions in hexane or methanol (HPLC grade) at concentrations ≤1 mg/mL to avoid polymerization. Store in amber vials at –20°C under nitrogen to prevent oxidation. Purity should be verified every 6 months via GC-FID, with degradation thresholds set at <95% purity requiring re-synthesis .
Q. What are the key physicochemical properties of this compound relevant to entomological applications?
- Methodological Answer : Key properties include low water solubility (0.12 mg/L at 25°C), high vapor pressure (0.03 Pa at 20°C), and sensitivity to UV degradation. These properties necessitate controlled-release formulations (e.g., rubber septa or membrane dispensers) in field studies to maintain stable emission rates .
Advanced Research Questions
Q. How can researchers optimize pheromone blend ratios containing this compound for species-specific attraction?
- Methodological Answer : Use factorial design experiments to test binary or ternary blends (e.g., combining this compound with (E,E)-8,10-dodecadien-1-ol). Response Surface Methodology (RSM) models trap catch data against blend ratios to identify maxima. Field validation requires randomized block designs with ≥5 replicates per treatment to account for spatial variability .
Q. What strategies resolve discrepancies between laboratory bioassay data and field trapping efficacy?
- Methodological Answer : Discrepancies often arise from environmental variables (e.g., temperature, competing odors) or isomer degradation. Conduct parallel lab-field studies: (1) Use wind tunnels to measure antennal responses (EAG) to purified isomers. (2) Deploy GC samplers in-field to monitor real-time pheromone release rates. Statistical tools like mixed-effects models can isolate confounding factors .
Q. How does the stereochemistry of this compound influence its bioactivity?
- Methodological Answer : The E,Z-isomer exhibits higher attraction for Euschistus servus compared to E,E. Chiral analysis via chiral-phase GC (e.g., Cyclosil-B column) identifies active configurations. Bioassays using synthetic stereoisomers in olfactometers quantify electroantennogram (EAG) responses. Dose-response curves (0.1–100 µg doses) establish activity thresholds .
Q. What methodologies assess non-target ecological impacts of this compound in pest management?
- Methodological Answer : Conduct longitudinal field studies with control and treated sites, monitoring non-target arthropod populations via pitfall traps or malaise traps. Metabarcoding of collected specimens identifies shifts in community composition. Risk quotients (RQ = LC₅₀/field concentration) are calculated using toxicity data from standardized OECD guidelines .
Tables for Key Data
(Described textually due to formatting constraints)
-
GC Parameters for this compound Analysis :
Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film); Carrier Gas: Helium (1.2 mL/min); Oven Program: 50°C (2 min) → 250°C at 5°C/min (hold 10 min); Retention Index: 1428 ± 5 . -
Optimized Pheromone Blend Ratios :
Euschistus servus: this compound (80%) + (E,E)-8,10-dodecadien-1-ol (15%) + tetradecanol (5%); Emission rate: 0.5 mg/day from rubber septa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
